N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H14N2O4S and its molecular weight is 414.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation and pain signaling.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-1 and COX-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 . This could result in decreased inflammation and pain signaling at the cellular level.
Biochemical Analysis
Biochemical Properties
The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit potent cytotoxicity, suggesting that it may interact with cellular proteins involved in cell growth and proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to exhibit anti-inflammatory properties, suggesting that it may influence cell signaling pathways related to inflammation .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
CAS No. |
477554-31-7 |
---|---|
Molecular Formula |
C23H14N2O4S |
Molecular Weight |
414.44 |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-13(11-15(18)23-25-17-6-2-4-8-20(17)30-23)24-22(28)16-12-29-19-7-3-1-5-14(19)21(16)27/h1-12,26H,(H,24,28) |
InChI Key |
ATRITJXBOJJMCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
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